N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide
Description
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide is a benzoxazepine derivative featuring a seven-membered heterocyclic ring system fused to a benzene moiety. The core structure includes a 1,4-oxazepine ring with a 4-oxo group, 3,3-dimethyl substituents, and a 5-ethyl group. The 8-position of the benzoxazepine is functionalized with a 2-methylbenzamide group.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-23-17-11-10-15(12-18(17)26-13-21(3,4)20(23)25)22-19(24)16-9-7-6-8-14(16)2/h6-12H,5,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWXHZDBIQLODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
Pharmacological Effects
- Anti-inflammatory Activity : Recent studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated an IC50 value of 1.0 nM for binding toward receptor-interacting protein kinase 1 (RIPK1), which is pivotal in inflammatory pathways .
- Antimicrobial Activity : The compound has shown promising results in inhibiting various microbial strains. In vitro studies have reported effective concentrations (IC50 values) against specific pathogens, although detailed quantitative data remains sparse.
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects. This suggests potential applications in treating neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with specific kinases and receptors involved in cellular signaling pathways:
- Inhibition of RIPK1 : The compound's ability to inhibit RIPK1 suggests a mechanism where it can prevent necroptotic cell death in both mouse and human cells .
- Modulation of Inflammatory Pathways : By targeting key proteins involved in inflammation, it may reduce the severity of conditions such as ulcerative colitis and psoriasis .
Clinical Trials
Several clinical trials are currently investigating the efficacy of compounds related to N-(5-ethyl-3,3-dimethyl-4-oxo...) for treating chronic immune inflammatory disorders:
- Ulcerative Colitis : A phase II clinical trial (NCT02903966) is assessing the safety and efficacy of this compound in patients with active ulcerative colitis. Preliminary results indicate a favorable response rate with manageable side effects .
- Psoriasis : Another trial (NCT02776033) is evaluating its effects on psoriasis patients. Early findings suggest significant improvements in skin lesions and overall quality of life metrics.
Comparison with Similar Compounds
The compound is compared below with structurally analogous benzoxazepine derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.
Structural Analogues and Substituent Variations
Key analogues include:
1. N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
- Differences :
- 5-position substituent : Isobutyl (bulkier, branched alkyl) vs. ethyl (linear alkyl).
- Benzamide group : 2-Trifluoromethyl (electron-withdrawing, lipophilic) vs. 2-methyl (electron-donating, less lipophilic).
Benzamide Variants
- E.g., 2-chloro, 2-methoxy, or 2-nitrobenzamide derivatives.
- Impact : Electron-withdrawing groups (e.g., trifluoromethyl) increase lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Table 1 compares critical properties of the target compound and its closest analogue:
| Property | Target Compound (2-Methylbenzamide) | 5-Isobutyl-2-(Trifluoromethyl) Analogue |
|---|---|---|
| Molecular Weight (g/mol) | ~406.5 | ~502.5 |
| logP (Predicted) | ~3.1 | ~4.6 |
| Aqueous Solubility (mg/mL) | Moderate (~0.1–0.5) | Low (<0.05) |
| Hydrogen Bond Acceptors | 4 | 5 |
| Rotatable Bonds | 5 | 6 |
Key Observations :
- The 5-isobutyl/trifluoromethyl analogue exhibits higher molecular weight and logP due to the bulky isobutyl group and lipophilic CF₃ substituent.
- Reduced solubility in the analogue may limit bioavailability, whereas the target compound’s 2-methyl group balances lipophilicity and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
